molecular formula C20H30N2O5 B8105142 Boc-L-Val-L-Phe-OMe

Boc-L-Val-L-Phe-OMe

Cat. No.: B8105142
M. Wt: 378.5 g/mol
InChI Key: VVTQXNCFAHBZEU-HOTGVXAUSA-N
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Description

Boc-L-Val-L-Phe-OMe: is a dipeptide compound consisting of N-tert-butoxycarbonyl-L-valine and L-phenylalanine methyl ester. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the tert-butoxycarbonyl (Boc) protecting group helps in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of L-Phenylalanine: The free amino group of L-phenylalanine is protected by introducing the Boc group, resulting in Boc-L-phenylalanine.

    Coupling Reaction: Boc-L-phenylalanine is then coupled with L-valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

    Purification: The resulting Boc-L-Val-L-Phe-OMe is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and continuous flow reactors are often employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Boc-L-Val-L-Phe-OMe can undergo hydrolysis in the presence of acids or bases, leading to the removal of the Boc protecting group and the ester group.

    Oxidation: The phenylalanine residue can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like trifluoroacetic acid for Boc removal or other protecting group reagents.

Major Products:

    Hydrolysis: L-Val-L-Phe-OMe or L-Val-L-Phe.

    Oxidation: Oxidized derivatives of phenylalanine.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-L-Val-L-Phe-OMe is used as a building block in the synthesis of longer peptides and proteins.

    Structural Studies: It serves as a model compound for studying peptide bond formation and stability.

Biology:

    Enzyme Substrates: Used as a substrate in enzymatic studies to understand protease activity and specificity.

    Protein Engineering: Helps in the design and synthesis of novel proteins with desired properties.

Medicine:

    Drug Development: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.

Industry:

    Biotechnology: Utilized in the production of synthetic peptides for research and therapeutic purposes.

    Material Science: Employed in the development of peptide-based materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: Boc-L-Val-L-Phe-OMe primarily acts as a substrate or intermediate in peptide synthesis. Its mechanism of action involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the ester group by the amino group of another amino acid or peptide. The Boc protecting group helps in preventing side reactions during these processes.

Comparison with Similar Compounds

    Boc-L-Val-L-Phe: Similar structure but without the methyl ester group.

    Boc-L-Val-L-Phe-OH: The carboxylic acid form instead of the ester.

    Boc-L-Val-L-Phe-NH2: The amide form instead of the ester.

Uniqueness: Boc-L-Val-L-Phe-OMe is unique due to its combination of the Boc protecting group and the methyl ester, which provides stability and ease of handling during peptide synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides and proteins.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)16(22-19(25)27-20(3,4)5)17(23)21-15(18(24)26-6)12-14-10-8-7-9-11-14/h7-11,13,15-16H,12H2,1-6H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQXNCFAHBZEU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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